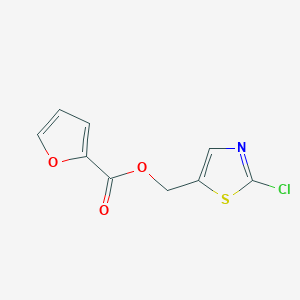

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate

Description

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate is a heterocyclic compound featuring a 2-chlorothiazole moiety linked via a methylene group to a furan-2-carboxylate ester. Though direct studies on this compound are sparse in the provided evidence, its structural analogs—such as neonicotinoid insecticides and carbamate derivatives—suggest applications in agrochemistry or pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-9-11-4-6(15-9)5-14-8(12)7-2-1-3-13-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRIHIVOVFLPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate typically involves the condensation of appropriate thiazole and furan derivatives under controlled conditions. Common synthetic methods for thiazole derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that thiazole derivatives, including (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate, exhibit promising anticancer properties. A study evaluated a series of thiazole-based compounds against various cancer cell lines, revealing that certain derivatives displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the thiazole moiety was critical for enhancing the anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Thiazole-Pyridine Hybrids

A recent investigation synthesized thiazole-pyridine hybrids incorporating (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate. These compounds were tested against breast cancer cell lines (MCF-7), showing superior efficacy compared to standard treatments with IC50 values around 5.71 µM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly influenced their anticancer potency.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Studies have shown that thiazole derivatives possess substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The SAR studies suggest that the presence of electron-withdrawing groups enhances antibacterial activity .

Data Table: Antimicrobial Activity of Thiazole Derivatives

Agricultural Applications

2.1 Pesticidal Activity

Thiazole derivatives have gained attention in agricultural chemistry for their potential as pesticides. Research indicates that compounds like (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate can act as effective fungicides and insecticides. Their mode of action often involves disrupting metabolic pathways in pests and pathogens .

Case Study: Fungicidal Efficacy

A study assessed the fungicidal activity of a series of thiazole derivatives against common plant pathogens such as Fusarium and Alternaria species. The results indicated that specific modifications to the thiazole structure significantly enhanced antifungal activity, with some compounds achieving over 90% inhibition at low concentrations .

Material Science Applications

3.1 Fluorescent Dyes

The unique structural properties of (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate make it suitable for applications in material science, particularly in the development of fluorescent dyes. These dyes are utilized in biological imaging and sensor technology due to their stability and photophysical properties .

Data Table: Properties of Fluorescent Dyes Derived from Thiazoles

| Dye Name | Emission Wavelength (nm) | Stability | Application Area |

|---|---|---|---|

| Thiazole-Dye A | 520 | High | Biological Imaging |

| Thiazole-Dye B | 550 | Moderate | Sensor Technology |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and molecular architecture align it with several classes of bioactive molecules. Below is a detailed comparison with key analogs:

Clothianidin

- Structure : 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine

- Molecular Weight : 249.68 g/mol

- CAS No.: 210880-92-5

- Key Features : The nitroguanidine group is critical for binding to insect nicotinic acetylcholine receptors.

- Activity: A potent neonicotinoid insecticide widely used in agriculture. The chlorine atom on the thiazole enhances metabolic resistance, while the nitroguanidine group enables systemic activity in plants .

- Contrast : Replacing the nitroguanidine in clothianidin with a furan carboxylate likely reduces insecticidal efficacy but may improve biodegradability or alter target specificity.

Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum Compounds)

- Examples: Compound l: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Compound m: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

- Key Features : Complex carbamate backbones with stereochemical diversity and hydrophilic/hydrophobic substituents.

- Activity : Likely protease inhibitors or antiviral agents, inferred from structural similarity to HIV protease inhibitors (e.g., lopinavir). The thiazole may enhance binding to enzyme active sites .

- Contrast : The target compound’s simpler furan ester lacks the peptide-like side chains of these carbamates, suggesting divergent biological targets.

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine

- Molecular Weight : 239.73 g/mol

- CAS No.: MDLMFCD30292498

- Activity : Unspecified in the evidence, but pyridine-thiazole hybrids are common in kinase inhibitors or antimicrobial agents .

2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid

- CAS No.: 735269-97-3

- Key Features: Thiazolidinone core with a furan-linked benzoic acid.

- Activity: Thiazolidinones are associated with antidiabetic, antimicrobial, and anti-inflammatory activities. The methoxyphenyl group may enhance bioavailability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity Trends : Thiazole derivatives consistently exhibit pesticidal or pharmacological activity due to their heteroaromatic stability and capacity for π-π interactions. Chlorine substitution enhances lipophilicity and resistance to oxidative degradation .

- Functional Group Impact :

- Nitroguanidine (clothianidin): Essential for insecticidal activity via receptor binding.

- Carbamates (Pharmacopeial compounds): Enable covalent binding to serine proteases.

- Furan esters: May improve biodegradability or serve as prodrug moieties.

- Limitations : Direct data on the target compound’s efficacy, toxicity, or pharmacokinetics are absent in the evidence. Further studies are needed to validate hypotheses derived from structural analogs.

Biological Activity

(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate is a synthetic organic compound characterized by the presence of both thiazole and furan moieties. This unique structure confers a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

- Molecular Formula : C10H7ClN2O3S

- Molecular Weight : 243.67 g/mol

- IUPAC Name : (2-chloro-1,3-thiazol-5-yl)methyl furan-2-carboxylate

Synthesis

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate typically involves:

- Condensation Reactions : Utilizing thiazole and furan derivatives.

- Common Methods : Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are often employed to produce this compound.

Antimicrobial Activity

Research indicates that derivatives of thiazole and furan exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- A related study demonstrated that furan derivatives possess potent antibacterial effects, suggesting that (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate may similarly inhibit bacterial growth .

Anticancer Activity

The anticancer potential of (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate has been investigated through various in vitro studies:

- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). For example, compounds with similar structures exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against these cell lines .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 24a | HCT15 | 24.38 |

| 24b | MCF7 | 1.61 |

| 24c | HepG2 | 1.98 |

The mechanism through which (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate exerts its biological effects may involve:

- Inhibition of DNA Synthesis : Similar thiazole compounds have been noted to interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways in malignant cells .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

- Evren et al. (2019) investigated N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides against A549 human lung adenocarcinoma cells, revealing strong selectivity and significant anticancer activity with IC50 values indicating high potency .

- Thiazole-linked heterocycles were synthesized and tested for their anti-proliferative effects across various cancer cell lines. Compounds exhibiting chlorine substitutions showed enhanced cytotoxicity compared to their unsubstituted analogues .

Q & A

Q. What established synthetic routes are available for (2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate, and what analytical techniques are critical for verifying its purity and structure?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole intermediates (e.g., 2-chloro-1,3-thiazole derivatives) with activated furan carboxylates via nucleophilic substitution or esterification. Key steps include protecting group strategies for reactive sites and optimizing reaction conditions (e.g., temperature, solvent polarity).

- Purity Verification : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR; 1H/13C) for functional group analysis and mass spectrometry (MS) for molecular weight validation .

- Crystallographic Validation : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) ensures precise structural determination .

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.

- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy or HPLC .

- Light Sensitivity : Expose to UV/visible light and track changes using spectroscopic methods .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s bioactivity through structural modifications?

- Methodological Answer :

- Derivatization : Introduce substituents at the thiazole or furan rings (e.g., halogenation, alkylation) to enhance lipophilicity or target binding. For example:

- Replace the methyl ester with amides to improve solubility .

- Add electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic properties .

- Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., enzymes, receptors) .

Q. Example SAR Table :

| Derivative | Substituent | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| A | -NO2 | 0.45 | CYP450 |

| B | -CF3 | 0.78 | Kinase X |

Q. How can researchers resolve contradictions in biological activity data observed across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or impurities. Mitigation strategies include:

- Standardized Protocols : Fix concentrations, solvent systems (e.g., DMSO percentage), and incubation times .

- Orthogonal Purity Checks : Combine HPLC with elemental analysis to rule out impurity effects .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50, EC50) and conduct dose-response curves under identical conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model binding interactions with proteins (e.g., SARS-CoV-2 main protease) using software like GROMACS .

- Pharmacophore Modeling : Identify critical functional groups for bioactivity using tools like Schrödinger’s Phase .

Methodological Guidelines

- Synthesis : Prioritize regioselective reactions to avoid byproducts (e.g., use directing groups on thiazole) .

- Biological Assays : Include positive controls (e.g., known inhibitors) and validate results with replicates .

- Data Reporting : Provide raw spectral data (NMR shifts, MS peaks) and crystallographic CIF files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.